An In-Depth Technical Guide to the Core Chemical Properties of Estradiol Undecylate-13C3
An In-Depth Technical Guide to the Core Chemical Properties of Estradiol Undecylate-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Estradiol (B170435) Undecylate-13C3, a stable isotope-labeled version of the long-acting estrogen, estradiol undecylate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the fields of endocrinology, pharmacology, and analytical chemistry. The guide details the physicochemical properties of the compound, outlines relevant experimental protocols, and illustrates key biological pathways associated with its active metabolite, estradiol.
Core Chemical Properties
Estradiol Undecylate-13C3 is a synthetic derivative of the natural estrogen, 17β-estradiol. The incorporation of three carbon-13 isotopes into the estradiol core provides a valuable tool for a range of research applications, primarily as an internal standard in quantitative mass spectrometry-based assays.
| Property | Value | Reference |
| Chemical Name | 17β-Estradiol-2,3,4-13C3 Undecanoate | [] |
| Synonyms | 3,17β-Dihydroxy-1,3,5(10)-estratriene-2,3,4-13C3 17-undecanoate | [] |
| Molecular Formula | C₂₆¹³C₃H₄₄O₃ | [] |
| Molecular Weight | 443.66 g/mol | [] |
| Labeled CAS Number | 2482467-27-4 | [] |
| Unlabeled CAS Number | 3571-53-7 | [] |
| Chemical Purity | Typically ≥95% | [] |
| Isotopic Purity | Typically ≥98% for 13C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile (B52724). | |
| Storage Conditions | Store at -20°C in a dry, dark place. | [] |
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the handling, synthesis, purification, and analysis of Estradiol Undecylate-13C3. It is important to note that these are general procedures and may require optimization for specific experimental contexts.
Safe Handling of Isotopically Labeled Steroids
Working with isotopically labeled compounds, including Estradiol Undecylate-13C3, requires adherence to standard laboratory safety procedures. Although carbon-13 is a stable, non-radioactive isotope, the compound itself is a potent estrogen and should be handled with care.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
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Ventilation: Work in a well-ventilated area or a fume hood, especially when handling the powdered form or preparing solutions.
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Containment: Use appropriate containment measures to prevent dissemination of the compound.
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Waste Disposal: Dispose of waste containing the compound in accordance with institutional and local regulations for chemical waste.
General Synthesis of Estradiol Esters
The synthesis of estradiol esters, such as estradiol undecylate, typically involves the esterification of the 17β-hydroxyl group of estradiol with the corresponding acyl chloride or anhydride (B1165640). The synthesis of the 13C-labeled version would start with 13C-labeled estradiol.
A Generalized Protocol for Esterification:
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Dissolution: Dissolve 17β-Estradiol-13C3 in a suitable anhydrous solvent (e.g., pyridine (B92270) or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
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Acylation: Add undecanoyl chloride or undecanoic anhydride to the solution, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
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Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Quenching: Quench the reaction by adding water or a dilute aqueous acid solution.
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Extraction: Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
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Washing: Wash the organic layer with water, a dilute base solution (e.g., sodium bicarbonate) to remove unreacted acid, and finally with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification of Estradiol Esters
Purification of the synthesized Estradiol Undecylate-13C3 is crucial to remove unreacted starting materials and byproducts. Column chromatography is a common method for this purpose.
A Generalized Protocol for Column Chromatography:
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Column Preparation: Pack a chromatography column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.
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Elution: Elute the column with a gradient of increasing polarity, for example, starting with pure hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and evaporate the solvent to yield the purified Estradiol Undecylate-13C3.
Analytical Methods
LC-MS/MS is the primary analytical technique where Estradiol Undecylate-13C3 is utilized as an internal standard for the accurate quantification of unlabeled estradiol undecylate or its metabolite, estradiol, in biological matrices.
A Generalized LC-MS/MS Protocol for Estradiol Analysis:
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Sample Preparation (Liquid-Liquid Extraction):
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To a biological sample (e.g., 500 µL of serum), add a known amount of Estradiol Undecylate-13C3 internal standard solution.
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Add an extraction solvent (e.g., 3 mL of methyl tert-butyl ether - MTBE), vortex thoroughly, and centrifuge to separate the layers.
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Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis[2].
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Chromatographic Separation:
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Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).
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Use a mobile phase gradient, for example, of water and acetonitrile or methanol, both often containing a small amount of an additive like formic acid to improve ionization.
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Mass Spectrometric Detection:
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Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in positive or negative ion mode.
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Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte (unlabeled estradiol or its undecylate ester) and the internal standard (Estradiol Undecylate-13C3).
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Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
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NMR spectroscopy is a powerful tool for structural elucidation and purity assessment of Estradiol Undecylate-13C3. The presence of the 13C labels will result in specific signals in the 13C NMR spectrum and characteristic couplings in the 1H NMR spectrum.
A Generalized NMR Protocol:
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Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., chloroform-d, methanol-d4, or DMSO-d6).
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Data Acquisition: Acquire 1H NMR and 13C NMR spectra on a high-field NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
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Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the molecule and the position of the 13C labels.
Biological Pathways and Mechanisms of Action
Estradiol undecylate is a prodrug that, after administration, is slowly hydrolyzed by esterases in the body to release 17β-estradiol, the active hormone. Therefore, the biological effects of Estradiol Undecylate-13C3 are mediated by estradiol. Estradiol exerts its effects through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic.
Genomic Signaling Pathway
The classical genomic pathway involves the regulation of gene expression.
Caption: Classical genomic estrogen signaling pathway.
Non-Genomic Signaling Pathways
Estradiol can also elicit rapid cellular responses that do not involve gene transcription. These effects are mediated by a subpopulation of estrogen receptors located at the plasma membrane.
Caption: Simplified overview of non-genomic estrogen signaling pathways.
Estradiol Metabolism
Estradiol is primarily metabolized in the liver through hydroxylation and subsequent conjugation.
Caption: Major metabolic pathways of estradiol.
Conclusion
Estradiol Undecylate-13C3 is an indispensable tool for researchers engaged in the study of estrogen pharmacology and metabolism. Its well-defined chemical properties and its function as a stable isotope-labeled internal standard enable precise and accurate quantification of its unlabeled counterpart and its active metabolite, estradiol, in complex biological matrices. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the effective utilization of this compound in a research setting. As with any scientific endeavor, the specific application will dictate the necessary optimizations of the described methods.
